![molecular formula C6H8N2O B3021356 3-Ethoxypyridazine CAS No. 62567-44-6](/img/structure/B3021356.png)
3-Ethoxypyridazine
Overview
Description
3-Ethoxypyridazine is a chemical compound with the CAS Number: 62567-44-6 and a molecular weight of 124.14 . It is typically stored in a dry room at normal temperature . The compound is available in either a solid or liquid physical form .
Molecular Structure Analysis
The molecular structure of 3-Ethoxypyridazine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
A kinetic study has been made of the first-order thermal decomposition of 3-Ethoxypyridazine into ethylene and the corresponding aza-substituted pyridines . The relative elimination rates at 650 K are (2-ethoxypyridine = 1): 0.545, 10.0, 1.03, 1.12, 9.68, and 3.28, respectively .Physical And Chemical Properties Analysis
3-Ethoxypyridazine has a molecular weight of 124.14 . It is typically stored in a dry room at normal temperature . The compound is available in either a solid or liquid physical form .Scientific Research Applications
[3 + n] Cycloaddition Reactions
3-Ethoxypyridazine is used in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . These reactions involve the addition of a multiple bond dipolarophile to a three-atom component system . The stereochemistry and regiochemistry of these cycloaddition reactions are of significant interest .
Medicinal Chemistry
Pyridazine derivatives, including 3-Ethoxypyridazine, have potential applications in medicinal chemistry . They are studied for their antimicrobial and anticancer properties .
Optoelectronics
3-Ethoxypyridazine is also used in optoelectronics, particularly as fluorescent materials and sensors . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their potential applications in this field .
Safety and Hazards
3-Ethoxypyridazine has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 3-ethoxypyridazine, have been found to interact with a wide range of biological targets, leading to various physiological effects .
Mode of Action
It’s known that the compound undergoes thermal decomposition into ethylene and the corresponding aza-substituted pyridines . The electronic effects of the aza ‘substituent’ are small, and a more important factor is the C–N π-bond order . This accounts for the high reactivity of the pyridazines .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of metabolic pathways . These compounds can interact with different biochemical reactions, leading to a wide range of pharmacological activities .
Pharmacokinetics
The thermal decomposition of the compound suggests that it might undergo significant metabolic transformations .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
It’s important to note that the compound should be stored in a sealed, dry environment at room temperature . This suggests that environmental conditions could potentially affect the stability and efficacy of the compound.
properties
IUPAC Name |
3-ethoxypyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-6-4-3-5-7-8-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVWBPYZGKHHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878913 | |
Record name | PYRIDAZINE, 3-ETHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38028-67-0, 62567-44-6 | |
Record name | Ethoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038028670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDAZINE, 3-ETHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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